

Application Note: Quantification of Unedone in Honey using HPLC-MS

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| Compound of Interest | | |
|----------------------|---------|-----------|
| Compound Name: | Unedone | |
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Abstract

This application note provides a detailed protocol for the quantitative analysis of **unedone** in honey samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). **Unedone**, a characteristic marker compound of Strawberry tree (Arbutus unedo) honey, is responsible for its distinct bitter taste.[1] The accurate quantification of **unedone** is crucial for the authentication and quality control of this premium honey variety. This document outlines the necessary steps for sample preparation, the specific HPLC-MS/MS parameters for detection, and presents a summary of reported **unedone** concentrations in Arbutus unedo honey.

Introduction

Arbutus unedo honey, commonly known as strawberry tree honey, is a monofloral honey produced in the Mediterranean region. It is highly valued for its unique organoleptic properties, particularly its characteristic bitter taste, and its purported health benefits, including antioxidant and anti-inflammatory activities.[1] The compound **unedone** (2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one) has been identified as a key chemical marker for this type of honey.[2] Its presence and concentration can be used to verify the botanical origin of the honey.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the selective and sensitive quantification of specific compounds in complex matrices like honey.[3] This application note details a robust



method for researchers, scientists, and professionals in drug development and food quality control to accurately measure **unedone** concentrations.

Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting phenolic compounds like **unedone** from the complex sugar matrix of honey is Solid-Phase Extraction (SPE).

Materials:

- Honey sample
- Ultrapure water
- Hydrochloric acid (HCl)
- Methanol (HPLC grade)
- C18 SPE cartridges
- Vortex mixer
- Centrifuge
- Nitrogen evaporator (optional)
- HPLC vials

Procedure:

- Sample Homogenization: If the honey sample is crystallized, gently warm it in a water bath at a temperature not exceeding 40°C until it becomes liquid. Homogenize the sample by stirring.
- Dilution: Weigh 5 grams of the honey sample into a 50 mL centrifuge tube. Add 25 mL of ultrapure water acidified to pH 2 with HCl and vortex thoroughly until the honey is completely dissolved.



- Centrifugation: Centrifuge the solution at 4000 rpm for 10 minutes to pellet any solid impurities.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified ultrapure water (pH 2).
- Extraction: Load the supernatant from the centrifuged honey solution onto the conditioned
 C18 SPE cartridge.
- Washing: Wash the cartridge with 10 mL of acidified ultrapure water (pH 2) to remove sugars and other polar interferences.
- Elution: Elute the retained analytes, including unedone, with 10 mL of methanol into a clean collection tube.
- Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 μm particle size)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:



| Parameter | Value |
|--------------------|--|
| Column | C18 Reversed-Phase (e.g., Agilent Zorbax, Waters SunFire) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
| Column Temperature | 30 °C |

MS/MS Parameters:

| Parameter | Value | |
|-------------------------|---|--|
| Ionization Mode | Electrospray Ionization (ESI), Negative | |
| Capillary Voltage | 2.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 350 °C | |
| Nebulizer Gas Flow | Instrument Dependent | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |

MRM Transitions for **Unedone**:

• Molecular Formula: C13H20O4

• Molecular Weight: 240.29 g/mol

• Precursor Ion [M-H]⁻: m/z 239.1



- Product Ions: To be determined empirically by infusing a pure standard of **unedone**. A common fragmentation pathway would involve the loss of water or other neutral losses from the dihydroxypropyl side chain. For method development, monitor for potential product ions such as m/z 179.1 and m/z 123.1.
- Collision Energy: To be optimized for each transition to achieve the highest signal intensity.

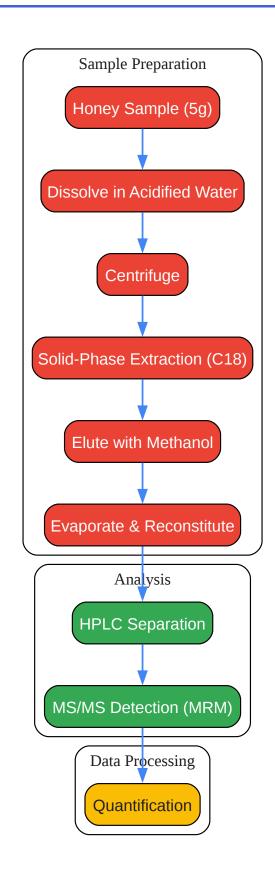
Data Presentation

The concentration of **unedone** in Arbutus unedo honey can vary depending on the geographical origin and the specific harvest year. Below is a summary of quantitative data reported in the literature.

| Honey Origin | Unedone Concentration (mg/kg) | Reference |
|----------------------|-------------------------------|-----------|
| Sardinia, Italy | 32.9 ± 7.1 (average) | [2] |
| Mediterranean Region | 30 - 50 | [4] |

Visualizations Experimental Workflow





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Caption: Experimental workflow for the quantification of **unedone** in honey.



Conclusion

The presented HPLC-MS/MS method provides a selective and sensitive approach for the quantification of **unedone** in honey. This application note offers a comprehensive protocol, from sample preparation to instrumental analysis, that can be readily implemented in a laboratory setting. The accurate measurement of **unedone** serves as a reliable tool for the authentication of Arbutus unedo honey, ensuring its quality and value in the market. Further validation of the MRM transitions and collision energies is recommended when establishing this method in a new laboratory.

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